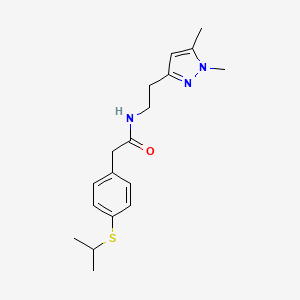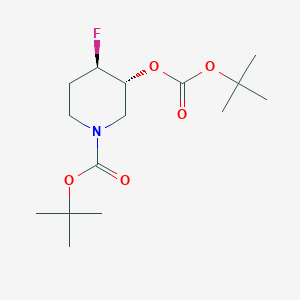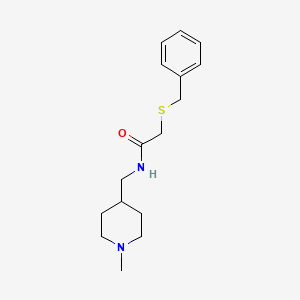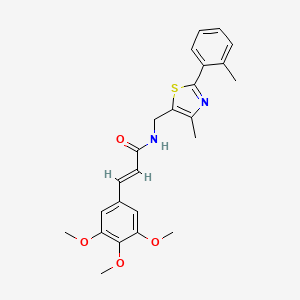
(E)-N-((4-methyl-2-(o-tolyl)thiazol-5-yl)methyl)-3-(3,4,5-trimethoxyphenyl)acrylamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “(E)-N-((4-methyl-2-(o-tolyl)thiazol-5-yl)methyl)-3-(3,4,5-trimethoxyphenyl)acrylamide” is a chemical compound that contains a thiazole nucleus . Thiazole is a 5-membered ring system containing a hydrogen-binding domain, a sulfur atom, and a two-electron donor nitrogen system that exhibits a wide variety of biological activity .
Molecular Structure Analysis
The molecular structure of thiazole derivatives, including “(E)-N-((4-methyl-2-(o-tolyl)thiazol-5-yl)methyl)-3-(3,4,5-trimethoxyphenyl)acrylamide”, is characterized by a 5-membered ring system . This ring system contains a hydrogen-binding domain, a sulfur atom, and a two-electron donor nitrogen system .Applications De Recherche Scientifique
Chemistry and Biochemistry of Acrylamide
Acrylamide, a reactive molecule, is used globally for synthesizing polyacrylamide, which has applications across various industries such as soil conditioning, wastewater treatment, and laboratory protein separation through electrophoresis. Extensive studies have been conducted on acrylamide's effects on cells, tissues, animals, and humans due to potential exposure risks. Its formation in food during processing, particularly under conditions that also induce Maillard browning products, has heightened interest in understanding its chemistry, biochemistry, and safety. This compound's presence in food and the environment necessitates a deeper exploration of its formation, distribution, and impact on human health (Friedman, 2003).
Analytical and Mechanistic Insights into Acrylamide
The discovery of acrylamide in heat-treated, carbohydrate-rich foods led to extensive research into its occurrence, chemistry, and toxicology, aiming to assess potential human health risks. Investigations into acrylamide's analytical detection, formation mechanisms, and mitigation strategies have been crucial. The link between acrylamide in foods and the Maillard reaction, particularly with the amino acid asparagine, has been a significant advancement in understanding its chemical formation during food preparation and processing (Taeymans et al., 2004).
Mitigation of Acrylamide Toxicity
Addressing acrylamide's toxicity involves exploring its metabolism, developmental and reproductive effects, genotoxicity, and carcinogenicity. Studies have highlighted acrylamide's ability to induce genotoxic, carcinogenic, developmental, and reproductive effects in organisms, emphasizing the need for effective intervention strategies to mitigate its toxicity. Understanding acrylamide's metabolism is essential for developing such strategies, with a focus on balancing its phase I toxification and phase II detoxification pathways (Dearfield et al., 1988).
Applications in Microgel Technology
Acrylamide-based microgels, specifically poly(N-isopropylacrylamide-co-acrylamide) microgels, have attracted attention due to their responsive behavior and chemical stability. These microgels can swell or deswell in response to environmental changes, making them suitable for applications in nanotechnology, drug delivery, sensing, and catalysis. Their synthesis and the exploration of their properties and applications have been subjects of recent research progress (Begum et al., 2019).
Coordination Chemistry of Acrylamide
The coordination chemistry of acrylamide with various transition metals has been reviewed, providing insights into its synthesis, structures, and potential roles in biological systems. Despite the versatility of acrylamide as a ligand, its interaction with biologically relevant metals can influence acrylamide reactivity and possibly its health effects, offering a perspective on its solution and solid-state chemistry (Girma et al., 2005).
Orientations Futures
Thiazole derivatives, including “(E)-N-((4-methyl-2-(o-tolyl)thiazol-5-yl)methyl)-3-(3,4,5-trimethoxyphenyl)acrylamide”, have potential for future research due to their broad types of biological activity . They could be investigated as small molecule antitumor agents, which could decrease drug resistance and reduce unpleasant side effects .
Propriétés
IUPAC Name |
(E)-N-[[4-methyl-2-(2-methylphenyl)-1,3-thiazol-5-yl]methyl]-3-(3,4,5-trimethoxyphenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N2O4S/c1-15-8-6-7-9-18(15)24-26-16(2)21(31-24)14-25-22(27)11-10-17-12-19(28-3)23(30-5)20(13-17)29-4/h6-13H,14H2,1-5H3,(H,25,27)/b11-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOZPIGYENFINHW-ZHACJKMWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NC(=C(S2)CNC(=O)C=CC3=CC(=C(C(=C3)OC)OC)OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=CC=C1C2=NC(=C(S2)CNC(=O)/C=C/C3=CC(=C(C(=C3)OC)OC)OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-N-((4-methyl-2-(o-tolyl)thiazol-5-yl)methyl)-3-(3,4,5-trimethoxyphenyl)acrylamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl 4-[[2-[(3-ethyl-6-methyl-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetyl]amino]benzoate](/img/structure/B2571236.png)
![3-[(2,3-Dihydro-1-benzofuran-3-yl)methyl]-1-(2-methylphenyl)urea](/img/structure/B2571237.png)
![N-[2-(2-methyl-1-benzofuran-3-yl)ethyl]prop-2-enamide](/img/structure/B2571239.png)

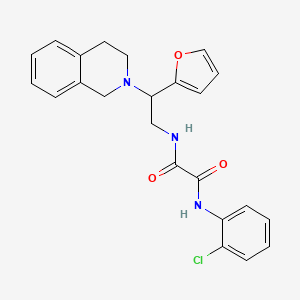
![N1-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-N2-(2-(methylthio)phenyl)oxalamide](/img/structure/B2571244.png)
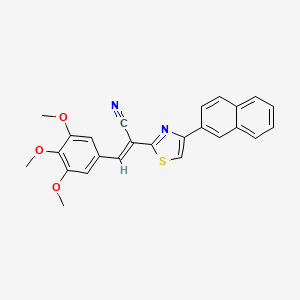
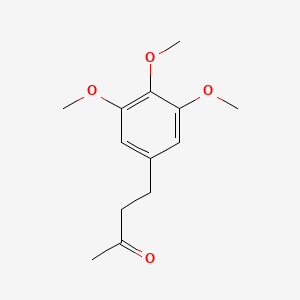
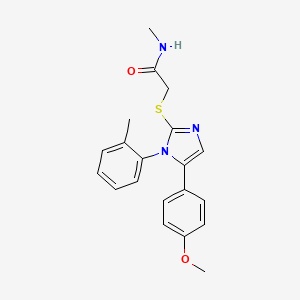
![(2,3-dihydro-1H-benzo[d]imidazo[1,2-a]imidazol-1-yl)(1-(thiophen-2-yl)cyclopentyl)methanone](/img/structure/B2571251.png)

